3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

Description

BenchChem offers high-quality 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-CSOAUFAESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873935 |

Source

|

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52485-11-7, 150522-10-4 |

Source

|

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structure and Chemical Properties of Laminaribiose

Abstract

Laminaribiose [CAS: 34980-39-7], a disaccharide of significant interest, is a fundamental structural unit of β-glucans, particularly laminarin from brown algae.[1][2] This guide provides an in-depth exploration of the molecular architecture and chemical characteristics of laminaribiose. We will dissect its stereochemistry, detail its physicochemical properties, and discuss its reactivity, with a focus on enzymatic synthesis and hydrolysis. Furthermore, this document outlines key analytical methodologies for its characterization and provides context for its expanding applications in biotechnology, functional food development, and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important carbohydrate.

Molecular Structure and Stereochemistry

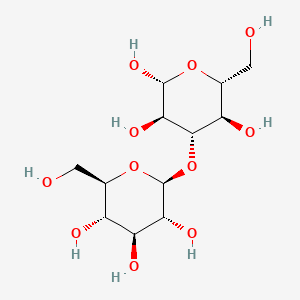

Laminaribiose (C₁₂H₂₂O₁₁) is a reducing disaccharide composed of two D-glucose monosaccharide units.[3][4] The defining feature of its structure is the β-1,3-glycosidic bond that links the anomeric carbon (C1) of one glucose molecule to the hydroxyl group on the third carbon (C3) of the adjacent glucose molecule.[1][2][5] This specific linkage distinguishes it from other common glucose-based disaccharides like maltose (α-1,4) or cellobiose (β-1,4) and is the primary determinant of its unique chemical and biological properties.

The systematic IUPAC name for laminaribiose is 3-O-β-D-glucopyranosyl-D-glucose .[2]

Caption: Chemical structure of Laminaribiose showing the β-1,3-glycosidic bond.

Physicochemical Properties

The physical and chemical properties of laminaribiose are summarized below. These characteristics are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][6] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][2][6] |

| Molecular Weight | 342.30 g/mol | [1][6][7][8] |

| Melting Point | 205–207 °C | [1][6] |

| Solubility | Soluble in water. Insoluble in organic solvents like ethanol and methanol. | [1][2][6][9][10] |

| Purity (Typical) | > 95% | [11] |

| Stability | Stable for > 2 years under recommended storage conditions (2-8°C). | [11] |

| CAS Number | 34980-39-7 | [2][11] |

Production, Synthesis, and Chemical Reactivity

Laminaribiose rarely exists in a free state in nature but is a constituent of polysaccharides like laminarin, pachyman, and lichenan.[4] Its production, therefore, relies on the breakdown of these larger polymers or on targeted synthesis.

Production from Natural Sources

The most common method for producing laminaribiose is through the hydrolysis of laminarin, a storage polysaccharide found in brown algae.[1][2][5] This can be achieved through:

-

Acid Hydrolysis: Treatment of laminarin with acid breaks the glycosidic bonds. This method can be difficult to control and may lead to unwanted byproducts.

-

Enzymatic Hydrolysis: This is the preferred method for its specificity and mild reaction conditions.[12] Enzymes such as endo-1,3-β-glucanases (laminarinases) cleave the β-1,3 linkages within the laminarin chain, releasing laminaribiose and other oligosaccharides.[1][13]

Caption: Enzymatic hydrolysis of laminarin to produce laminaribiose.

Enzymatic Synthesis

Modern biotechnological approaches utilize multi-enzyme cascade systems for the de novo synthesis of laminaribiose, offering high yield and purity.[3][12][14] These systems bypass the need for laminarin extraction. A common strategy involves:

-

A Bienzymatic System: Using sucrose as a starting material, sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) can be used in a packed bed reactor for continuous production.[15][16]

-

Multi-Enzyme Cascades: More complex systems can convert low-cost substrates like starch or maltodextrin into laminaribiose using a combination of enzymes, such as α-glucan phosphorylase, isoamylase, 4-glucanotransferase, and laminaribiose phosphorylase.[12][17]

These enzymatic synthesis methods are highly valued for their efficiency and sustainability, representing a key area of ongoing research.[12]

Biological Significance and Applications

The unique β-1,3 linkage of laminaribiose confers distinct biological activities, making it a valuable molecule in several fields.

-

Prebiotic Activity: Laminaribiose is considered a non-digestible oligosaccharide that functions as a prebiotic.[6][18] It selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, thereby helping to modulate the gut microbiota and improve host immune response.[3][6]

-

Carbon Source: It serves as a vital carbon source for microorganisms capable of metabolizing β-1,3-glucans, playing a role in ecological carbon cycling.[1][2][5]

-

Research Substrate: In a laboratory setting, high-purity laminaribiose is an essential substrate for characterizing the activity of carbohydrate-active enzymes, including exo-1,3-β-glucanases and β-glucosidases .[1][11]

-

Applications in Food and Pharma: Due to its prebiotic and antioxidant properties, laminaribiose is being explored for use in functional foods.[1][3][4] It is also investigated as a precursor for building blocks in the pharmaceutical industry and has potential applications as an antiseptic and a plant germination agent.[17]

Analytical Methodologies and Protocols

Accurate characterization and quantification of laminaribiose are critical for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of laminaribiose from complex mixtures.[6][10] Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly effective.[10]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight (m/z 365.1 for [M+Na]⁺) and structural integrity of laminaribiose and its oligomers.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive methods used to provide definitive structural elucidation, confirming the β-1,3-glycosidic linkage and the stereochemistry of the glucose units.[1][19]

-

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of hydrolysis reactions, separating glucose, laminaribiose, and larger oligosaccharides.[10][21]

Experimental Protocol: Enzymatic Hydrolysis of Laminarin and TLC Analysis

This protocol provides a self-validating system to demonstrate the production of laminaribiose from laminarin. The appearance of a spot corresponding to a laminaribiose standard validates the enzymatic activity.

Objective: To hydrolyze laminarin using a commercial laminarinase and visualize the production of laminaribiose via Thin-Layer Chromatography (TLC).

Materials:

-

Laminarin from Laminaria digitata

-

endo-1,3-β-Glucanase (Laminarinase)

-

Sodium Acetate Buffer (e.g., 50 mM, pH 5.5)

-

D-Glucose standard solution (1 mg/mL)

-

Laminaribiose standard solution (1 mg/mL)

-

TLC Silica Gel 60 F₂₅₄ plates

-

Mobile Phase: n-butanol:acetic acid:water (2:1:1, v/v/v)

-

Visualization Reagent: 10% sulfuric acid in ethanol

Methodology:

-

Substrate Preparation: Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer. Heat gently if necessary to dissolve.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 500 µL of the laminarin solution with a specified amount of laminarinase (follow manufacturer's activity units).

-

Incubate the reaction at the enzyme's optimal temperature (e.g., 40°C) in a water bath.

-

At time points (e.g., 0, 30, 60, 120 minutes), withdraw a 50 µL aliquot and immediately boil it for 5 minutes to inactivate the enzyme. Centrifuge to pellet any denatured protein.

-

-

TLC Analysis:

-

Using a capillary tube, spot 2 µL of each timed aliquot onto the baseline of a TLC plate.

-

Also, spot 2 µL of the glucose and laminaribiose standards.

-

Develop the plate in a chamber pre-saturated with the mobile phase until the solvent front is ~1 cm from the top.

-

Remove the plate and dry it thoroughly with a hairdryer.

-

-

Visualization:

-

Spray the dried plate evenly with the 10% sulfuric acid in ethanol reagent.

-

Heat the plate carefully with a heat gun until brown/black spots appear.

-

-

Interpretation: Compare the Rf values of the spots from the reaction mixture with the standards. The appearance and increasing intensity of a spot matching the laminaribiose standard over time confirm its production. Glucose will also be visible as a hydrolysis product.

Conclusion and Future Directions

Laminaribiose is a structurally unique disaccharide whose importance extends from fundamental carbohydrate chemistry to applied biotechnology. Its defining β-1,3-glycosidic bond imparts significant prebiotic properties and makes it a valuable tool for studying enzymatic pathways. While extraction from natural sources remains viable, the future of large-scale laminaribiose production lies in the optimization of sustainable and high-yield enzymatic cascade synthesis. Continued research into its biological activities will further unlock its potential in functional foods, targeted gut microbiome modulation, and novel pharmaceutical applications.

References

-

CliniSciences. (n.d.). Laminaribiose. Retrieved from [Link]

-

Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

-

Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

-

Megazyme. (n.d.). Laminaribiose Oligosaccharide. Retrieved from [Link]

-

Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. PubMed. Retrieved from [Link]

-

Wikipedia. (2025). Laminaribiose. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Laminaribiose. PubChem Compound Summary for CID 122350. Retrieved from [Link]

-

Zhang, Y., et al. (2019). The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. PubMed. Retrieved from [Link]

-

Wikipédia. (n.d.). Laminaribiose. Retrieved from [Link]

-

Zhang, Y., et al. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. PubMed. Retrieved from [Link]

-

MDPI. (2025). Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review. MDPI. Retrieved from [Link]

-

Wang, S., et al. (2022). Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides. Frontiers in Nutrition. Retrieved from [Link]

-

Wang, S., et al. (2022). Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Thin-layer chromatography (TLC) analysis of hydrolysis of laminaribiose.... Retrieved from [Link]

-

Abi, A., et al. (2018). Continuous Laminaribiose Production Using an Immobilized Bienzymatic System in a Packed Bed Reactor. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Productivity for laminaribiose production in three continuously.... Retrieved from [Link]

Sources

- 1. Laminaribiose Clinisciences [clinisciences.com]

- 2. CAS 34980-39-7: Laminaribiose | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 34980-39-7, Laminaribiose, CAS:34980-39-7 [chemsynlab.com]

- 7. Laminaribiose - Wikipedia [en.wikipedia.org]

- 8. Laminaribiose | C12H22O11 | CID 122350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Laminaribiose — Wikipédia [fr.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Laminaribiose Oligosaccharide | Megazyme [megazyme.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Buy Laminaribiose | 34980-39-7 [smolecule.com]

- 14. Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Continuous Laminaribiose Production Using an Immobilized Bienzymatic System in a Packed Bed Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Laminaribiose, 34980-39-7, SMB01403, High-Purity, Sigma-Aldrich [sigmaaldrich.com]

- 19. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 21. researchgate.net [researchgate.net]

Natural sources of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose.

An In-depth Technical Guide to the Natural Sources of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose (Laminaribiose)

Introduction

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose, a disaccharide more commonly known as laminaribiose, is a molecule of significant interest to the scientific and drug development communities. Composed of two glucose units linked by a β-1,3-glycosidic bond, its unique structure confers a range of biological activities, including prebiotic, immunomodulatory, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive overview of the natural sources of laminaribiose, its biosynthesis, detailed protocols for its extraction and purification, methods for its characterization, and its applications in drug development.

Laminaribiose is not typically found in high concentrations as a free disaccharide in nature. Instead, it is the fundamental repeating unit of the polysaccharide laminarin, a primary storage glucan in brown algae.[1] It is also a structural component of the cell walls of various plants and fungi.[4] Consequently, the practical sourcing of laminaribiose involves the extraction of its parent polysaccharide, followed by controlled hydrolysis.

Principal Natural Sources of Laminaribiose Precursors

The most abundant and commercially viable sources of laminaribiose are brown algae (Phaeophyceae), which store energy in the form of laminarin.[5][6] The laminarin content in these organisms can vary significantly depending on the species, geographical location, and season, often accumulating in the summer and autumn months.[5] Fungi are another notable source, where β-1,3-glucans are key structural components of the cell wall.[7]

| Organism Type | Species | Laminarin Content (% of Dry Weight) | Reference |

| Brown Algae | Saccharina, Laminarina, Fucus spp. | Up to 62% | [5] |

| Laminaria digitata | 57.34% (optimized extraction) | [8] | |

| Ascophyllum nodosum | 5.82% | [5] | |

| Laminaria hyperborea | 6.24% | [9] | |

| Sargassum mcclurei | ~1.2% | [9] | |

| Various German brown algae | 0.03% - 0.86% | [9][10] | |

| Fungi | Aspergillus fumigatus, Candida albicans | Major cell wall component | [7] |

| Penicillium rolfsii | Produces laminarin-degrading enzymes | [11] |

Biosynthesis of β-1,3-Glucans: The Precursors to Laminaribiose

The formation of the β-1,3-glycosidic linkages in laminarin and fungal cell wall glucans is a complex enzymatic process. Understanding this pathway is crucial for potential biotechnological production and for appreciating the natural synthesis of these molecules.

Fungal β-1,3-Glucan Synthesis

In fungi, the synthesis of β-1,3-glucan is primarily catalyzed by the enzyme complex β-1,3-glucan synthase (GS) , with the catalytic subunit often referred to as Fks.[7][12] This enzyme is an integral membrane protein that utilizes UDP-glucose as a sugar donor to elongate the growing glucan chain.[13] The process is tightly regulated by the Rho1 GTPase, which acts as a molecular switch.[7][12]

Caption: Fungal β-1,3-glucan synthesis pathway.

Laminarin Biosynthesis in Brown Algae

The biosynthesis of laminarin in brown algae is less characterized than in fungi. However, it is understood to involve glycosyltransferases that polymerize glucose into the characteristic β-1,3-linked chain with β-1,6-branches. The enzymes responsible are likely members of the glycosyl hydrolase (GH) families, such as GH16 and GH81, which also contain transferase activities.[14] The synthesis is a dynamic process, with laminarin accumulating during periods of high photosynthetic activity and being degraded to provide energy for growth during other times.[5]

Extraction, Production, and Purification of Laminaribiose

The generation of pure laminaribiose is a multi-step process that begins with the isolation of its parent polysaccharide, laminarin, from natural sources, followed by controlled enzymatic hydrolysis and subsequent chromatographic purification.

Caption: Experimental workflow for laminaribiose production.

Step 1: Extraction of Laminarin from Laminaria digitata

This protocol is a synthesis of established methods, prioritizing yield and purity.[15][16][17]

-

Biomass Preparation: Wash fresh Laminaria digitata thoroughly with distilled water to remove salts and epiphytes. Dry the biomass in an oven at 60°C to a constant weight. Mill the dried algae into a fine powder (e.g., <1 mm particle size).

-

Delipidation: Suspend the algal powder in a methanol/dichloromethane/water mixture (4:2:1, v/v/v) to remove lipids and pigments.[15] Stir for 2-4 hours at room temperature, then separate the solid residue by centrifugation or filtration.

-

Hot Water Extraction: Resuspend the delipidated powder in distilled water at a 1:40 (w/v) ratio. Heat the suspension to 90°C and maintain for 2 hours with constant stirring.[15] This step solubilizes the laminarin.

-

Initial Purification: Cool the extract to room temperature and filter to remove insoluble debris. Add 95% ethanol to the filtrate to a final concentration of 75% (v/v) to precipitate the crude laminarin. Allow precipitation to occur overnight at 4°C.

-

Alginate Removal: Collect the precipitate by centrifugation. Re-dissolve the pellet in hot water and add an equal volume of 2% (w/v) calcium chloride solution to precipitate alginates.[5][15] Centrifuge to remove the alginate precipitate.

-

Final Precipitation and Drying: Recover the laminarin from the supernatant by ethanol precipitation as described in step 4. Wash the final pellet with absolute ethanol and dry to yield purified laminarin.

Step 2: Enzymatic Production of Laminaribiose

This step uses specific enzymes to break down the laminarin polymer into its constituent disaccharides.

-

Enzyme Selection: Utilize an endo-β-1,3-glucanase (laminarinase, EC 3.2.1.39). Several commercial enzymes are available, or they can be purified from microbial sources like Penicillium rolfsii or Streptomyces albus.[11][18]

-

Reaction Setup: Prepare a 1% (w/v) solution of the extracted laminarin in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 4.5-5.5).[19]

-

Enzymatic Digestion: Add the endo-β-1,3-glucanase to the laminarin solution. The optimal enzyme concentration and reaction time will depend on the specific activity of the enzyme preparation and should be determined empirically. A typical starting point is to incubate at 45°C for 12-24 hours.[19]

-

Monitoring the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the appearance of laminaribiose and the disappearance of the higher molecular weight laminarin.[20][21]

-

Reaction Termination: Once the desired degree of hydrolysis is achieved (maximal laminaribiose yield), terminate the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.[19]

Step 3: Purification of Laminaribiose

The hydrolysate is a mixture of glucose, laminaribiose, and other oligosaccharides. Size-exclusion chromatography is an effective method for purification.

-

Column Preparation: Use a size-exclusion chromatography column packed with a resin suitable for separating small oligosaccharides (e.g., Bio-Gel P-2).[22] Equilibrate the column with deionized water.

-

Sample Loading and Elution: Concentrate the enzyme-inactivated hydrolysate and load it onto the column. Elute the sample with deionized water at a constant flow rate.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of laminaribiose using TLC or HPLC. Pool the fractions containing pure laminaribiose.

-

Final Product Preparation: Lyophilize the pooled fractions to obtain pure, solid laminaribiose.

Structural Characterization and Quality Control

The identity and purity of the final laminaribiose product must be confirmed using rigorous analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of laminaribiose (C12H22O11, molecular weight: 342.30 g/mol ).[1] Analysis of the sodium adduct [M+Na]+ at m/z 365.1 is a common method of identification.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the precise structure, including the anomeric configuration and the β-1,3-glycosidic linkage. The chemical shifts of the anomeric protons and carbons are particularly diagnostic.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak corresponding to a laminaribiose standard indicates high purity.

Applications in Drug Development and Research

Laminaribiose and its parent oligosaccharides have demonstrated several bioactivities that make them attractive candidates for drug development and as functional food ingredients.

-

Prebiotic Potential: Laminaribiose has been shown to promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[1][22] This selective fermentation can contribute to a healthier gut microbiome, which is linked to improved immune function and overall metabolic health.[2]

-

Anti-inflammatory and Immunomodulatory Effects: Laminarin and its oligosaccharides can modulate the immune response. Studies have shown they can decrease the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in response to inflammatory stimuli.[23][24] This suggests potential applications in managing inflammatory conditions.[2]

-

Research Tool: As a well-defined disaccharide, pure laminaribiose serves as a crucial substrate for studying the activity and specificity of β-glucan-metabolizing enzymes.[1] It is also used in research to investigate the biological roles of β-glucans and their receptors, such as Dectin-1 on immune cells.[23]

Conclusion

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose (laminaribiose), primarily sourced from the enzymatic hydrolysis of laminarin from brown algae, is a disaccharide with significant potential in the fields of biotechnology and pharmacology. Its prebiotic and anti-inflammatory properties, coupled with its role as a valuable research tool, underscore the importance of robust and well-characterized methods for its production. The protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively source, produce, and utilize this promising molecule.

References

Sources

- 1. Laminaribiose Clinisciences [clinisciences.com]

- 2. Laminaribiose, 34980-39-7, SMB01403, High-Purity, Sigma-Aldrich [sigmaaldrich.com]

- 3. scite.ai [scite.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 6. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal β-1,3-glucan synthase: a review of structure, mechanism, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Purification and characterization of a thermostable laminarinase from Penicillium rolfsii c3-2(1) IBRL :: BioResources [bioresources.cnr.ncsu.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Candidate genes involved in biosynthesis and degradation of the main extracellular matrix polysaccharides of brown algae and their probable evolutionary history - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides [frontiersin.org]

- 16. From algae to advancements: laminarin in biomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08161C [pubs.rsc.org]

- 17. opinvisindi.is [opinvisindi.is]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel Anti-Fungal d-Laminaripentaose-Releasing Endo-β-1,3-glucanase with a RICIN-like Domain from Cellulosimicrobium funkei HY-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Anti-Diabetic Effects and Anti-Inflammatory Effects of Laminaria japonica and Hizikia fusiforme in Skeletal Muscle: In Vitro and In Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

The Utilization of 3-O-β-D-Glucopyranosyl-β-D-Glucopyranose as a Microbial Carbon Source: A Technical Guide

This guide provides an in-depth technical exploration of 3-O-β-D-glucopyranosyl-β-D-glucopyranose, commonly known as laminaribiose, as a carbon source for a diverse range of microorganisms. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, enzymatic machinery, and practical methodologies for studying microbial metabolism of this unique disaccharide.

Introduction: Laminaribiose, a Key Player in Microbial Carbon Metabolism

Laminaribiose is a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond.[1][2] It is a primary hydrolysis product of laminarin, a major storage polysaccharide in brown algae, making it a significant component of the marine carbon cycle.[1][3] Beyond its ecological relevance, laminaribiose is gaining attention in biotechnology and health sciences for its potential prebiotic properties and as a substrate for studying carbohydrate-active enzymes.[2][4] Its unique β-1,3-linkage distinguishes it from more common disaccharides like cellobiose (β-1,4) and maltose (α-1,4), necessitating specific enzymatic machinery for its microbial utilization.[1] This guide will elucidate the mechanisms by which microorganisms harness laminaribiose for growth and energy.

Microbial Metabolic Pathways for Laminaribiose Utilization

The microbial metabolism of laminaribiose is a multi-step process involving transport into the cell and subsequent enzymatic hydrolysis to glucose, which then enters central carbon metabolism.

Transport of Laminaribiose Across the Cell Membrane

The initial step in laminaribiose metabolism is its transport from the extracellular environment into the microbial cytoplasm. While research into specific laminaribiose transporters is ongoing, evidence suggests the involvement of ATP-binding cassette (ABC) transport systems and other sugar permeases. In marine bacteria, the utilization of laminarin and its derivatives is often associated with polysaccharide utilization loci (PULs), which encode for a suite of proteins including outer membrane oligosaccharide transporters.[5] For instance, in some Vibrio species, an ABC-type sugar transport system has been implicated in the uptake of laminarin-derived oligomers.[6]

The general mechanism involves a periplasmic binding protein that captures the disaccharide and delivers it to a membrane-spanning permease for translocation into the cytoplasm, a process powered by ATP hydrolysis.

Caption: Generalized workflow for microbial uptake of laminaribiose.

Enzymatic Hydrolysis and Entry into Glycolysis

Once inside the cell, laminaribiose is hydrolyzed into two molecules of glucose by the action of β-glucosidases (EC 3.2.1.21), specifically those with activity towards β-1,3-glycosidic bonds.[1][2] These enzymes belong to various Glycoside Hydrolase (GH) families, with GH1 and GH3 being particularly prominent.[7] The resulting glucose is then phosphorylated to glucose-6-phosphate and enters the glycolytic pathway for energy production and biosynthesis.

Caption: Intracellular metabolic pathway of laminaribiose.

Key Enzymes in Laminaribiose Degradation

The efficient microbial utilization of laminaribiose is critically dependent on the expression and activity of specific β-glucosidases.

Classification and Localization

Microbial β-glucosidases are broadly categorized based on their amino acid sequences into Glycoside Hydrolase (GH) families. Those belonging to GH1 are predominantly intracellular, while GH3 enzymes are often extracellular or cell-bound.[7] This localization has significant implications for the metabolic strategy of the microorganism. Extracellular enzymes degrade laminaribiose outside the cell, with the resulting glucose being transported inwards. In contrast, intracellular hydrolysis requires the initial transport of the intact disaccharide.

Regulation of Enzyme Synthesis

The synthesis of β-glucosidases is often tightly regulated. In many microorganisms, the presence of laminaribiose or other β-glucans induces the expression of the corresponding degradative enzymes.[1] Conversely, the presence of readily metabolizable sugars like glucose typically represses the synthesis of these enzymes through a process known as carbon catabolite repression (CCR).[1][8][9][10] This regulatory mechanism ensures that the microbe preferentially utilizes the most energy-efficient carbon source available. In Bacillus subtilis, CCR of β-glucanase synthesis is mediated by the CcpA protein.[8]

Kinetic Properties

The kinetic parameters of β-glucosidases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), vary significantly among different microbial species. These parameters reflect the enzyme's affinity for laminaribiose and its catalytic efficiency.

| Microbial Source | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Aspergillus niger | β-glucosidase | pNPG | 0.57 | - | [11] |

| Trichoderma reesei | β-glucosidase (BGL1) | pNPG | 0.38 | - | [11] |

| Lentinula edodes | β-glucosidase | pNPG | 0.719 | - | [12] |

| Grifola frondosa | β-glucosidase | pNPG | - | 9.70 | [12] |

| Thermotoga maritima | β-glucosidase (AnGH3) | Cellobiose | 2.7 | 57 | [13] |

Note: pNPG (p-nitrophenyl-β-D-glucopyranoside) is a common chromogenic substrate used to assay β-glucosidase activity. While not identical to laminaribiose, it provides a comparative measure of enzyme activity.

Experimental Methodologies

This section provides detailed protocols for studying the utilization of laminaribiose by microorganisms.

Preparation of a Defined Minimal Medium with Laminaribiose

This protocol describes the preparation of a basal minimal medium where laminaribiose is the sole carbon source. This is essential for confirming that a microorganism can utilize this disaccharide for growth.

Materials:

-

Laminaribiose (high purity)

-

Basal salt solution (e.g., M9 salts or equivalent)

-

Trace mineral solution

-

Sterile, deionized water

-

Autoclave

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare the basal salt solution and trace mineral solution according to standard formulations. Autoclave to sterilize.

-

Prepare a stock solution of laminaribiose (e.g., 20% w/v) in deionized water.

-

Sterilize the laminaribiose stock solution by passing it through a 0.22 µm filter. Do not autoclave sugars , as this can lead to caramelization and the formation of inhibitory compounds.[14]

-

Aseptically add the sterile laminaribiose stock solution to the sterile basal salt and trace mineral medium to the desired final concentration (e.g., 0.5 - 2% w/v).

-

The medium is now ready for inoculation.

Microbial Growth Curve Analysis

A growth curve experiment is fundamental to quantifying the ability of a microbe to utilize a specific carbon source.[15][16][17][18]

Materials:

-

Prepared minimal medium with laminaribiose

-

Microbial culture of interest

-

Spectrophotometer or microplate reader

-

Sterile culture tubes or microplates

-

Incubator shaker

Procedure:

-

Inoculate a small volume of the minimal medium with a fresh culture of the microorganism.

-

Incubate under appropriate conditions (e.g., 37°C with shaking) to create a starter culture.

-

Inoculate a larger volume of the minimal medium with the starter culture to an initial optical density (OD) at 600 nm of approximately 0.05-0.1.

-

Incubate the culture under the desired growth conditions.

-

At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture and measure the OD600.

-

Plot the OD600 (or the logarithm of OD600) against time to generate a growth curve.

-

From the exponential phase of the growth curve, the specific growth rate and doubling time can be calculated.

Caption: Experimental workflow for generating a microbial growth curve.

Assay for β-1,3-Glucosidase Activity

This protocol outlines a common method for assaying β-glucosidase activity using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).[14][19]

Materials:

-

Microbial cell culture, cell-free extract, or purified enzyme

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

pNPG stock solution

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the microbial sample. For intracellular enzymes, this will involve cell lysis and centrifugation to obtain a cell-free extract. For extracellular enzymes, the culture supernatant can be used.

-

In a microcentrifuge tube or microplate well, add a defined volume of the assay buffer.

-

Add a small volume of the enzyme sample.

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the pNPG stock solution to a final concentration typically in the range of 1-5 mM.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution. This will also cause a color change to yellow due to the release of p-nitrophenol at an alkaline pH.

-

Measure the absorbance at 405 nm.

-

Quantify the amount of p-nitrophenol released using a standard curve to determine the enzyme activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[14]

Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for identifying and quantifying the products of laminaribiose hydrolysis.[20][21]

Materials:

-

Enzyme reaction mixture

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87 series)

-

High-purity water (mobile phase)

-

Standards for glucose and laminaribiose

Procedure:

-

Perform an enzymatic hydrolysis of laminaribiose as described previously, but without a stop solution that would interfere with HPLC analysis. Instead, terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

-

Centrifuge the reaction mixture to pellet any protein and filter the supernatant through a 0.22 µm syringe filter.

-

Inject a defined volume of the filtered sample onto the HPLC system.

-

Run the analysis using high-purity water as the mobile phase at an elevated column temperature (e.g., 80-85°C).

-

Monitor the elution of compounds using the RI detector.

-

Identify and quantify the peaks corresponding to glucose and any remaining laminaribiose by comparing their retention times and peak areas to those of the standards.

Conclusion

The study of 3-O-β-D-glucopyranosyl-β-D-glucopyranose as a microbial carbon source offers valuable insights into carbohydrate metabolism, enzyme regulation, and microbial ecology. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate mechanisms by which microorganisms utilize this important disaccharide. A thorough understanding of these processes is not only fundamental to microbiology but also holds promise for applications in biotechnology, including the development of novel prebiotics and the enzymatic conversion of algal biomass.

References

-

CliniSciences. Laminaribiose. [Link]

- Ahmed, A., Nasim, F. ul-H., Batool, K., & Bibi, A. (2017). Microbial β-Glucosidase: Sources, Production and Applications. Journal of Applied & Environmental Microbiology, 5(1), 21-35.

- Zhang, Y., Zhang, H., Lou, T., Wang, S., Fan, Y., & Niu, S. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. Critical Reviews in Food Science and Nutrition, 1-17.

- Krüger, S., Stülke, J., & Hecker, M. (1995). Catabolite repression of beta-glucanase synthesis in Bacillus subtilis. Journal of Bacteriology, 177(10), 2743–2746.

- Soghomonyan, H., Davtyan, A., Ghevondian, N., Trchounian, A., & Gabrielyan, L. (2024). A novel acidic laminarinase derived from Jermuk hot spring metagenome. Scientific Reports, 14(1), 1-13.

-

Assay Genie. beta-Glucosidase Activity Assay Kit (BA0018). [Link]

- Lee, M. H., Kim, J. Y., & Kim, Y. S. (2024). Novel, cold-adapted D-laminaribiose- and D-glucose-releasing GH16 endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290, a psychrotolerant bacterium from Arctic marine sediment. Frontiers in Microbiology, 15, 1475829.

- van den Broek, M., van der Zalm, E., van der Veen, D., & van der Oost, J. (2024). Kinetics and products of Thermotoga maritima β‐glucosidase with lactose and cellobiose. Applied Microbiology and Biotechnology, 108(1), 349.

-

ResearchGate. HPLC analysis of products observed from polysaccharide degradation. [Link]

- Rombouts, F. M., Fleet, G. H., & Phaff, H. J. (1976). Lysis of yeast cell walls. Lytic beta-(1 leads to 3)-glucanases from Bacillus circulans WL-12. European Journal of Biochemistry, 64(2), 391–400.

-

Scribd. Beta-1,3-Glucanase Assay Kit Manual. [Link]

-

Megazyme. ASSAY OF endo-β-GLUCANASES USING BETA-GLUCAZYME TABLETS. [Link]

- Tan, Y. Q., Wong, C. M., & Lee, S. M. (2025). Structural Analysis of Laminarin-Derived Oligosaccharides Produced by Transglycosylation of Exo-β-1,3-glucanase ScEXG1 from Saccharomyces cerevisiae. International Journal of Molecular Sciences, 26(24), 1-19.

-

Wikipedia. Catabolite repression. [Link]

- Hetland, G., Johnson, E., & Bernardshaw, S. (2021). Beta-Glucans from Fungi: Biological and Health-Promoting Potential in the COVID-19 Pandemic Era. Molecules, 26(21), 6697.

-

Vidya-Mitra. Microbial Growth curve. [Link]

- de Cássia de Souza, P. M., de Assis, L. L., de Oliveira, A. L. M., & de Souza, F. H. M. (2017). Kinetic parameters of two purified b-glucosidases.

-

OIV. DETERMINATION OF BETA-GLUCANASE (ß 1-3, ß 1-6) ACTIVITY IN ENZYME PREPARATIONS. [Link]

-

ResearchGate. beta-Glucosidase Activity Assay Kit (MAK129) - Technical Bulletin. [Link]

- Wang, W., Wang, X., Liu, P., & Li, Y. (2015). A novel Vibrio beta-glucosidase (LamN) that hydrolyzes the algal storage polysaccharide laminarin. FEMS Microbiology Ecology, 91(9), fiv094.

- Sun, Z., Zhang, L., Liu, M., Li, J., & Du, G. (2019). The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. Molecules, 24(8), 1533.

-

ResearchGate. Laminaribiose production from high concentrations of maltodextrin and... [Link]

- Adams, D. J. (2004). A Report on Fungal (1→3)

- Grishutin, S. G., Sova, V. V., & Zvyagintseva, T. N. (2024). Glucose Catabolite Repression Participates in the Regulation of Sialidase Biosynthesis by Antarctic Strain Penicillium griseofulvum P29. Journal of Fungi, 10(4), 253.

- Andersen, N., & Johansen, K. S. (2009). Comparative kinetic analysis of two fungal β-glucosidases. Biotechnology for Biofuels, 2(1), 1-9.

- Motone, K., Kose, R., Kondo, A., & Watanabe, T. (2015). Continuous Saccharification of Laminarin by Immobilized Laminarinase ULam111 Followed by Ethanol Fermentation with a Marine-Derived Yeast. Advances in Microbiology, 5(11), 757-766.

- Vetere, A., & Poveda, A. (2012). Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi. Advances in Bioscience and Biotechnology, 3(6), 729-736.

- Tanaka, T., & Kondo, A. (2015). Direct ethanol fermentation of the algal storage polysaccharide laminarin with an optimized combination of engineered yeasts. Bioresource Technology, 196, 547-552.

-

CliniSciences. Laminaribiose. [Link]

- Akram, F., & Haq, I. U. (2020). Structure and Biological Activities of Fungal β-1, 3-Glucans.

- Gancedo, J. M. (1998). Yeast Carbon Catabolite Repression. Microbiology and Molecular Biology Reviews, 62(2), 334–361.

- Gow, N. A. R., & Hube, B. (2012). The Complexity of Fungal β-Glucan in Health and Disease: Effects on the Mononuclear Phagocyte System. The Journal of Immunology, 189(7), 3245–3251.

- Zervakis, G. I., & Kyriacou, A. (2021). Effects of fungal beta-glucans on health – a systematic review of randomized controlled trials. Food & Function, 12(5), 1865-1882.

-

Acta Scientific. A Composite Review on: Microbial Culture and Growth Curve of Bacteria. [Link]

-

Slideshare. Bacterial Growth Curve. [Link]

- Zhang, Y., Zhang, H., Lou, T., Wang, S., Fan, Y., & Niu, S. (2026). Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis. PubMed.

- He, Y., & Ni, Y. (2016). Molecular Basis for Substrate Recognition and Catalysis by a Marine Bacterial Laminarinase. Journal of Biological Chemistry, 291(45), 23556–23566.

-

ResearchGate. A novel Vibrio beta-glucosidase (LamN) that hydrolyzes the algal storage polysaccharide laminarin. [Link]

- Kabisch, A., Schüler, M., & Hehemann, J. H. (2024). Genes for laminarin degradation are dispersed in the genomes of particle-associated Maribacter species. Frontiers in Microbiology, 15, 1438933.

- Alderkamp, A. C., van Rijssel, M., & Bolhuis, H. (2007). Characterization of marine bacteria and the activity of their enzyme systems involved in degradation of the algal storage glucan laminarin. FEMS Microbiology Ecology, 59(1), 108–117.

-

Barrick Lab. Measuring Microbial Growth Rates in a Plate Reader. [Link]

- Butts, C. A., & Tannock, G. W. (2024). Regulation of microbial gene expression: the key to understanding our gut microbiome. Gut Microbes, 16(1), 2367807.

Sources

- 1. Induction and Catabolite Repression of beta-Glucosidase Synthesis in Myceliophthora thermophila D-14 (= ATCC 48104) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laminaribiose Clinisciences [clinisciences.com]

- 3. Characterization of marine bacteria and the activity of their enzyme systems involved in degradation of the algal storage glucan laminarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | Genes for laminarin degradation are dispersed in the genomes of particle-associated Maribacter species [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Catabolite repression of beta-glucanase synthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catabolite repression - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. vidyamitra.inflibnet.ac.in [vidyamitra.inflibnet.ac.in]

- 16. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 17. actascientific.com [actascientific.com]

- 18. mlsu.ac.in [mlsu.ac.in]

- 19. assaygenie.com [assaygenie.com]

- 20. A novel acidic laminarinase derived from Jermuk hot spring metagenome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery, Synthesis, and Therapeutic Potential of Laminaribiose: A Comprehensive Technical Guide

Executive Summary

Laminaribiose (β-D-glucopyranosyl-(1→3)-D-glucose) is a naturally occurring, reducing disaccharide characterized by its highly specific β-1,3 glycosidic linkage. Originally identified as a structural subunit of complex marine polysaccharides, laminaribiose has evolved from a niche biochemical curiosity into a critical building block in modern pharmaceutical development. This whitepaper provides an in-depth technical analysis of the discovery of laminaribiose, the evolution of its synthesis from crude extraction to advanced multi-enzyme cascades, and its emerging applications in immunomodulatory drug design.

Historical Context: The Discovery and Isolation

The structural elucidation of marine polysaccharides in the early 20th century paved the way for the discovery of laminaribiose. In 1939, the chemist V.C. Barry successfully isolated this disaccharide by targeting laminarin, a prominent β-1,3-glucan energy storage molecule found in brown algae [3].

Barry’s isolation strategy was a masterclass in early biochemical causality. Complete acid hydrolysis of laminarin would yield only D-glucose monomers, destroying the structural information of the polymer. To circumvent this, Barry employed a controlled, partial acid hydrolysis using N-oxalic acid. By arresting the reaction at approximately 66% completion, he preserved the intermediate disaccharide fragments. The most elegant phase of this historical protocol was the purification step: rather than relying on rudimentary and low-yield fractional crystallization alone, Barry introduced baker's yeast (Saccharomyces cerevisiae) into the neutralized hydrolysate. Because yeast readily metabolizes monosaccharides but lacks the specific β-1,3-glucanases required to cleave laminaribiose, it acted as a highly selective biological filter, fermenting the glucose byproduct into volatile ethanol and carbon dioxide while leaving the target disaccharide intact.

Structural Chemistry and Biological Significance

The defining feature of laminaribiose is its β-(1→3) linkage, which imparts a unique helical geometry to its higher-order polymers (such as laminarin and curdlan). In mammalian immunology, this specific spatial arrangement is recognized as a Pathogen-Associated Molecular Pattern (PAMP).

When β-1,3-glucans or synthetic laminaribiose mimetics enter the physiological environment, they act as potent immunomodulators. They are specifically recognized by Dectin-1 , a C-type lectin receptor predominantly expressed on the surface of macrophages, neutrophils, and dendritic cells [4]. The binding event triggers a well-defined signaling cascade that is highly sought after in the development of cancer immunotherapies and adjuvants.

Fig 1. Dectin-1 signaling pathway activated by β-(1→3)-glucan mimetics.

The Evolution of Synthesis

The industrial application of laminaribiose has historically been constrained by low yield and low purity [1]. To meet the stringent demands of pharmaceutical manufacturing, production strategies have undergone significant evolution.

The Limitations of Early Methods

-

Natural Extraction: While preserving native stereochemistry, extracting laminaribiose from algal biomass suffers from batch-to-batch variability and requires exhaustive downstream purification to remove contaminating alginates and fucoidans.

-

Chemical Synthesis: Traditional organic synthesis affords absolute structural control but requires complex, multi-step protection and deprotection of the glucose hydroxyl groups. This results in poor atom economy and the generation of toxic byproducts.

The Multi-Enzyme Cascade Breakthrough

Modern biomanufacturing has shifted toward in vitro synthetic enzymatic biosystems. While single-enzyme approaches using laminaribiose phosphorylase (LBP) exist, they are economically unviable at scale because they require stoichiometric amounts of the highly expensive donor molecule, α-D-glucose-1-phosphate (G1P).

To solve this, researchers engineered an elegant four-enzyme cascade that generates G1P in situ from cheap, renewable maltodextrin [2]. This system utilizes Isoamylase (IA), 4-α-glucanotransferase (4GT), α-glucan phosphorylase (αGP), and LBP to drive a continuous, one-pot synthesis.

Fig 2. Four-enzyme cascade for laminaribiose synthesis from maltodextrin.

Experimental Workflows & Protocols

Protocol 1: Historical Isolation via Partial Acid Hydrolysis (Barry, 1939)

This self-validating protocol demonstrates the foundational extraction of laminaribiose.

-

Substrate Preparation: Dissolve purified laminarin in N-oxalic acid. Causality: Oxalic acid provides mild, controlled protonation necessary to cleave glycosidic bonds without completely degrading the polysaccharide into monosaccharides.

-

Thermal Hydrolysis: Heat the solution at 100°C for exactly 7 hours. Validation: Periodically sample the mixture using Thin Layer Chromatography (TLC) to ensure hydrolysis is arrested at ~66% completion, maximizing the disaccharide yield.

-

Neutralization: Add Barium Carbonate (BaCO₃) until the pH reaches 7.0. Filter the resulting barium oxalate precipitate to yield a clear hydrolysate.

-

Biological Monosaccharide Depletion: Inoculate the filtrate with washed, pressed baker's yeast and incubate at 30°C. Causality: The yeast selectively ferments the abundant glucose byproduct into ethanol and CO₂, leaving the unfermentable β-1,3-linked laminaribiose untouched.

-

Fractional Precipitation: Concentrate the optically active liquid under reduced pressure, dissolve the residue in methanol, and precipitate the laminaribiose as a fine powder using a gradient addition of ethanol and ether.

Protocol 2: Modern In Vitro One-Pot Enzymatic Synthesis

This protocol details the high-yield synthesis utilizing the four-enzyme cascade [2].

-

Reaction Matrix Assembly: Prepare a buffered aqueous solution (50 mM HEPES, pH 7.0) containing 10 g/L maltodextrin (approx. 55.5 mM glucose equivalent) and 90 mM D-glucose. Causality: Maltodextrin acts as the low-cost glucosyl donor, while free glucose acts as the acceptor.

-

Enzyme Cocktail Introduction: Add purified thermophilic enzymes: Isoamylase (IA), 4-α-glucanotransferase (4GT), α-glucan phosphorylase (αGP), and laminaribiose phosphorylase (LBP) to the matrix.

-

In Situ G1P Generation: Incubate the reactor at 50°C. IA cleaves the α-1,6 branches of maltodextrin. 4GT transfers the resulting linear malto-oligosaccharides to αGP, which utilizes inorganic phosphate to catalyze phosphorolysis, yielding G1P. Causality: This bypasses the prohibitive cost of exogenous G1P.

-

Condensation & Product Formation: LBP couples the generated G1P with the free glucose acceptor, forming the target β-1,3 glycosidic bond. Validation: Monitor the reaction kinetics via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to confirm the continuous conversion of maltodextrin to laminaribiose.

Quantitative Data Presentation

The shift from extraction to enzymatic cascades has drastically improved the scalability of laminaribiose production. The tables below summarize the strategic trade-offs and the quantitative yields achievable with modern biosystems.

Table 1: Comparative Analysis of Laminaribiose Production Strategies

| Strategy | Methodology | Key Advantages | Primary Limitations |

| Natural Extraction | Partial acid/enzymatic hydrolysis of laminarin | Preserves natural bioactivity and stereochemistry | Low yield; complex downstream purification |

| Chemical Synthesis | Stepwise protection/deprotection of glucose | Absolute structural control | Toxic byproducts; poor atom economy |

| Single-Enzyme | Direct conversion using LBP | High stereoselectivity; mild conditions | Requires highly expensive G1P as a substrate |

| Multi-Enzyme Cascade | One-pot conversion from maltodextrin | Uses low-cost feedstocks; high industrial yield | Requires precise enzyme engineering and balancing |

Table 2: Quantitative Yields of Multi-Enzyme Biosystem (Sun et al., 2018) [2]

| Maltodextrin Concentration | Glucose Acceptor Concentration | Laminaribiose Yield (mM) | Conversion Efficiency (Based on Maltodextrin) |

| 10 g/L (55.5 mM glucose eq.) | 90 mM | 51 mM | 91.9% |

| 50 g/L (277.5 mM glucose eq.) | 450 mM | 179 mM | Scalable for industrial biomanufacturing |

Applications in Drug Development

The reliable, high-yield synthesis of laminaribiose has unlocked new frontiers in drug discovery. Beyond its use as a prebiotic and an antiseptic, laminaribiose serves as a critical precursor for the synthesis of high-value pharmaceuticals.

One of the most promising applications is the development of truncated β-(1→3)-glucan mimetics . Researchers have successfully utilized laminaribiose as a scaffold to synthesize thio-oligosaccharides, such as 1,5-dithia-D-laminaribiose [4]. By replacing the glycosidic oxygen with a thioether linkage, these mimetics become highly resistant to enzymatic degradation in vivo. Despite this structural modification, they retain their high binding affinity for the carbohydrate-binding domains of Dectin-1 and Complement Receptor 3 (CR3). This allows pharmacologists to design stable, orally bioavailable immunomodulators capable of stimulating phagocytosis and enhancing the natural immune response against tumors and infectious diseases.

References

- Laminaribiose in food and health: biological functions, applications, and recent advances in enzymatic production via green multi-enzyme cascade synthesis Source: Taylor & Francis URL

- The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose Source: PubMed / WILEY-VCH URL

- JOURNAL SCIENCE OF FOOD AND AGRICULTURE (Historical reference to Barry 1939)

- Synthesis and Evaluation of 1,5-Dithia-D-laminaribiose, Triose and Tetraose as Truncated β-(1→3)

An In-depth Technical Guide to the Physical Properties of Crystalline Laminaribiose

For professionals in research, chemical sciences, and pharmaceutical development, a thorough understanding of the physical properties of an active or constituent molecule is fundamental. It governs everything from material handling and formulation to bioavailability and analytical characterization. This guide provides a detailed exploration of the core physical properties of crystalline laminaribiose (3-O-β-D-glucopyranosyl-D-glucose), a disaccharide of growing importance in biotechnology and health sciences. The narrative is structured to provide not just data, but the scientific context and experimental causality essential for practical application.

Introduction: The Significance of Laminaribiose

Laminaribiose is a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond.[1][2] It is most notably a primary hydrolysis product of laminarin, a storage polysaccharide found in brown algae.[1] Its unique linkage distinguishes it from more common disaccharides like cellobiose (β-1,4) and maltose (α-1,4), conferring distinct biological activities and physical characteristics. An understanding of its crystalline and amorphous solid-state properties is critical for its application as a prebiotic, a building block for advanced materials, and a reference standard in enzymatic assays.[3]

Molecular Structure and Conformation

The foundational determinant of any physical property is the molecule's structure. Laminaribiose consists of two β-D-glucopyranose rings. The anomeric carbon (C1) of the non-reducing glucose unit is linked to the hydroxyl group on the third carbon (C3) of the reducing glucose unit. This β(1→3) linkage dictates the molecule's overall conformation, steric hindrance, and potential for intermolecular hydrogen bonding, which in turn governs its crystalline packing and solubility.

Caption: Chemical structure of Laminaribiose.

Core Physicochemical and Thermodynamic Properties

The macroscopic properties of a substance are the most immediate concern for handling, storage, and formulation. Crystalline laminaribiose presents as a white powder. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | [4] |

| Molecular Weight | 342.30 g/mol | [3][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 205–207 °C | [1] |

| Solubility | Soluble in water, methanol, acetonitrile | [3] |

| Storage Temperature | 2-8°C (for stability) | [3] |

These properties are foundational for drug development. The melting point provides a benchmark for thermal stability and purity, while its solubility in aqueous and organic solvents is critical for developing delivery systems and purification protocols.

Crystallographic Properties

This similarity allows us to infer the likely conformational preferences and hydrogen-bonding networks that stabilize the crystalline form of laminaribiose itself. The structure is stabilized by a network of intra- and inter-molecular hydrogen bonds, often involving co-crystallized water molecules.[5]

Table 2: Crystallographic Data for Methyl β-D-laminarabioside Monohydrate

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [5] |

| Space Group | P2(1)2(1)2 | [5] |

| Unit Cell: a | 14.548(2) Å | [5] |

| Unit Cell: b | 24.252(7) Å | [5] |

| Unit Cell: c | 4.938(1) Å | [5] |

| Molecules per Unit Cell (Z) | 4 | [5] |

This data serves as a strong proxy for understanding the solid-state conformation of laminaribiose.

Spectroscopic and Chiroptical Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the covalent structure of organic molecules in solution. For laminaribiose, both ¹H and ¹³C NMR are essential for verifying the identity and connectivity of the glucose units.

-

¹H NMR: The anomeric proton of the β-glycosidic linkage is a key diagnostic signal. For the β-(1→3) linkage in laminaribiose, this proton resonates at approximately δ 4.74 ppm (in D₂O with 5% NaOD at 90°C), with a coupling constant (J₁,₂) of about 8.0 Hz, confirming the trans configuration between H-1' and H-2'.[1] The anomeric proton of the reducing end will show two signals for the α and β anomers in equilibrium.

-

¹³C NMR: The carbon atoms involved in the glycosidic bond are also highly informative. The C1' of the non-reducing ring typically appears around 104.0 ppm. The C3 of the reducing ring, being linked to an oxygen, is shifted downfield to approximately 86.0 ppm .[1]

Table 3: Key Expected NMR Chemical Shifts for Laminaribiose in D₂O

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Information |

| ¹H | Anomeric (H-1') | ~4.74 | Confirms β-(1→3) linkage[1] |

| ¹H | Anomeric (H-1 α/β) | ~5.2 (α), ~4.6 (β) | Reducing end anomers |

| ¹H | Other Ring Protons | 3.2 - 4.0 | Glucopyranose ring structure |

| ¹³C | Anomeric (C-1') | ~104 | β-anomeric carbon |

| ¹³C | Linked (C-3) | ~86.0 | Site of glycosidic linkage[1] |

| ¹³C | Other Ring Carbons | 60 - 80 | Glucopyranose skeleton |

Vibrational (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of functional groups. It is an excellent tool for rapid identification and for studying hydrogen bonding in the solid state. The FTIR spectrum of laminaribiose is dominated by features characteristic of carbohydrates.

Table 4: Characteristic FTIR Absorption Bands for Laminaribiose

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H Stretching | Hydroxyl groups (strong, broad band) |

| 3000 - 2800 | C-H Stretching | Aliphatic C-H in pyranose rings[6] |

| 1200 - 950 | C-O, C-C Stretching | "Fingerprint region", glycosidic linkage[7][8] |

| ~890 | C-H Deformation | Characteristic of β-anomers |

Optical Rotation

Experimental Methodologies: A Self-Validating Approach

The following protocols describe validated methods for the characterization of laminaribiose. The rationale behind key steps is provided to ensure a deep understanding of the process.

Protocol 1: Crystallization of Laminaribiose

Objective: To obtain single crystals of laminaribiose suitable for X-ray diffraction from an amorphous or powdered sample.

Rationale: The choice of solvent is paramount. A solvent system is required in which laminaribiose has moderate solubility, allowing for a slow approach to supersaturation, which is essential for the growth of large, well-ordered crystals rather than rapid precipitation. Vapor diffusion is an excellent method for this, as it allows for gentle and slow removal of the more volatile "good" solvent.

Step-by-Step Methodology:

-

Solvent System Selection: Prepare a primary solvent in which laminaribiose is readily soluble (e.g., water or a methanol/water mixture). Prepare a secondary, more volatile "anti-solvent" in which it is poorly soluble (e.g., acetonitrile or ethanol).

-

Sample Preparation: Dissolve 5-10 mg of high-purity laminaribiose in 100-200 µL of the primary solvent in a small, open vial (e.g., a microcentrifuge tube with the cap removed).

-

Vapor Diffusion Setup: Place the small vial inside a larger, sealable container (e.g., a glass beaker or jar) that contains 1-2 mL of the anti-solvent.

-

Sealing and Incubation: Seal the larger container tightly. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the overall solubility of the laminaribiose and inducing crystallization.

-

Monitoring: Place the setup in a vibration-free location at a constant temperature (e.g., 4°C or room temperature). Monitor for crystal growth over several days to weeks.

-

Harvesting: Once crystals of sufficient size (>0.1 mm) have formed, carefully harvest them using a cryo-loop for immediate analysis.

Protocol 2: Integrated Structural Characterization Workflow

Objective: To confirm the identity, purity, and structure of a crystalline laminaribiose sample using a multi-technique approach.

Rationale: No single technique provides a complete picture. This workflow integrates X-ray diffraction for solid-state structure, NMR for solution-state structure and identity, and FTIR for functional group verification. This creates a self-validating system where the results from each technique must be consistent with the known molecular structure.

Caption: Integrated workflow for physical property characterization.

Conclusion

The physical properties of crystalline laminaribiose are a direct consequence of its unique β-1,3-glycosidic linkage and the resulting molecular conformation. A melting point of 205–207 °C indicates significant thermal stability, likely due to an efficient crystal packing arrangement stabilized by extensive hydrogen bonding. Its solubility in polar solvents is consistent with its polyhydroxylated structure. While detailed crystallographic and chiroptical data on the pure compound require further dissemination, the analytical methodologies described herein provide a robust framework for its comprehensive characterization. For scientists in drug development and materials science, this detailed understanding is the cornerstone of harnessing the full potential of this promising disaccharide.

References

-

CliniSciences. Laminaribiose. Available from: [Link]

-

Noguchi, K., Okuyama, K., Kitamura, S., & Takeo, K. (1992). Crystal structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside (methyl beta-D-laminarabioside) monohydrate. Carbohydrate Research, 237, 33-43. Available from: [Link]

-

Furevi, A., Ruda, A., Ståhle, J., Leffler, H., Nilsson, U. J., & Widmalm, G. (2013). Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Carbohydrate Research, 380, 156-66. Available from: [Link]

-

Gorin, P. A. J., & Mazurek, M. (1975). ¹³C and ¹H Nuclear Magnetic Resonance for Structural Investigation of Some Glucans. Canadian Journal of Chemistry, 53(8), 1212-1223. Available from: [Link]

-

Wikipedia. Specific rotation. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 122350, Laminaribiose. Available from: [Link]

-

GlycoData. Carbohydrate Optical Rotation Data. Available from: [Link]

-

IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for "Hyperpolarizing Laminaribiose by Side-Arm Parahydrogen Addition". Available from: [Link]

-

Squina, F. M., et al. (2021). Insights into the dual cleavage activity of the GH16 laminarinase enzyme class on β-1,3- and β-1,4-glycosidic bonds. Journal of Biological Chemistry, 296, 100529. Available from: [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

-

Gunarathne, V., et al. (2023). FTIR spectral correlation with alpha-glucosidase inhibitory activities of selected leafy plants extracts. Food Science & Nutrition, 11(4), 2139-2150. Available from: [Link]

-

Gad, H. A., El-Ahmady, S. H., & Abou-Shoer, M. I. (2011). Application of FT-IR Spectroscopy for Rapid and Simultaneous Quality Determination of Some Fruit Products. Nature and Science, 9(11), 24-32. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. Laminarinase from Flavobacterium sp. reveals the structural basis of thermostability and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laminaribiose | C12H22O11 | CID 122350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ijpbp.com [ijpbp.com]

- 7. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen [intechopen.com]

- 8. sciencepub.net [sciencepub.net]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. Carbohydrate Optical Rotation Data [glycodata.org]

Biocatalytic Depolymerization of Laminarin: A Technical Guide to Laminaribiose Production and Applications

Executive Summary

Laminarin, a low-molecular-weight β -(1$\rightarrow$3)-glucan with occasional β -(1$\rightarrow \beta −(1 \rightarrow$3)-Glc) emerging as a critical disaccharide. Moving away from non-specific acid hydrolysis, modern bioprocessing relies on highly specific glycoside hydrolases to produce laminaribiose. This technical whitepaper outlines the structural biochemistry, enzymatic pathways, self-validating isolation protocols, and downstream applications of laminaribiose in drug development, agriculture, and microbiome modulation.

Structural Biochemistry and Hydrolysis Mechanisms

Historically, laminarin was degraded via acid hydrolysis. However, acid hydrolysis is inherently non-specific; it indiscriminately cleaves other co-extracted polysaccharides (e.g., mannan, carrageenan) and destroys monosaccharides, leading to inflated reducing-sugar signals and the generation of inhibitory byproducts[1].

Enzymatic hydrolysis provides the targeted specificity required for pharmaceutical and functional food applications. The degradation of laminarin is governed by specific classes of enzymes:

-

Endo- β -1,3-glucanases (Laminarinases): Enzymes belonging to Glycoside Hydrolase (GH) families GH16, GH17, and GH157 act on the internal β -(1$\rightarrow$3) linkages of the polymer. For example, the marine-derived enzyme FaGH16A and MlGH17A (from Muricauda lutaonensis) accommodate the β -(1$\rightarrow$6) branches within their active site clefts, efficiently cleaving the backbone to produce laminaribiose, laminaritriose, and laminaritetraose[1][2].

-

β -glucosidases (Exo-acting): Enzymes from the GH1 family, such as Bgl1B from Saccharophagus degradans, attack the non-reducing ends of laminarin and LOs, driving the reaction toward glucose[3]. To maximize the yield of laminaribiose, the activity of β -glucosidases must be strictly minimized or excluded from the biocatalytic cascade.

Fig 1. Enzymatic depolymerization pathway of laminarin to laminaribiose and glucose.

Quantitative Enzyme Performance and Yields

The selection of the biocatalyst dictates the final product profile. Table 1 summarizes the performance of characterized laminarin-degrading enzymes.

| Enzyme | Source Organism | GH Family | Primary Hydrolysis Products | Conversion / Yield Metrics | Ref |

| FaGH16A | Marine microbial consortia | GH16 | Glucose, Laminaribiose | ~50% cleavage of total glycosidic linkages | [1] |

| MlGH17A | Muricauda lutaonensis | GH17 | Laminaritriose, Laminaribiose | >50% conversion to DP3+ oligosaccharides | [2] |

| ULam111 | Marine bacterium UMI-01 | N/A | Glucose, Laminaribiose | 50% efficiency to glucose over 10 hours | [4] |

| Bgl1B | Saccharophagus degradans | GH1 | Glucose (low conc.), LOs (high conc.) | 75% of theoretical max yield (Glucose) | [3] |

| BsGlc157A | Recombinant expression | GH157 | β -glucooligosaccharides | 26% fungal inhibition via cell wall lysis | [5] |

Experimental Protocol: Controlled Production & Isolation of Laminaribiose

To produce laminaribiose for pharmaceutical or agricultural evaluation, the biocatalytic process must be tightly controlled to prevent over-hydrolysis into glucose. The following self-validating protocol utilizes an endo- β -1,3-glucanase to maximize DP2 (Degree of Polymerization 2) yields.

Step-by-Step Methodology

-

Substrate Preparation: Dissolve high-purity laminarin in 50 mM sodium phosphate buffer (pH 6.0) to achieve a 30 mg/mL concentration.

-